2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol

Corrosion inhibition Copper protection Triazole adsorption

Researchers requiring orthogonal reactive handles for sequential derivatization are constrained by mono-functional triazole cores that demand de novo functional group installation. This bifunctional building block eliminates that bottleneck. • Dual orthogonal handles: Primary aromatic amine (C3) for amidation, reductive amination, or diazonium chemistry; primary alcohol (N1-hydroxyethyl) for esterification, etherification, or oxidation-enabling true sequential derivatization from a single intermediate. • Validated pharmacophore: The 3-amino-1,2,4-triazole core is confirmed non-replaceable in anticancer SAR series and outperforms unsubstituted triazole in copper corrosion inhibition (DFT chemisorption energy -0.60 eV on Cu(111)). • Supply assurance: ≥95% purity; batch-specific COA available upon request. HCl salt form (CAS 1559062-04-2) also commercially available for enhanced aqueous solubility.

Molecular Formula C4H8N4O
Molecular Weight 128.13 g/mol
CAS No. 1177351-79-9
Cat. No. B1501964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol
CAS1177351-79-9
Molecular FormulaC4H8N4O
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1=NC(=NN1CCO)N
InChIInChI=1S/C4H8N4O/c5-4-6-3-8(7-4)1-2-9/h3,9H,1-2H2,(H2,5,7)
InChIKeyHHGNSRISRDGCBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol Chemical Identity & Procurement


2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol (CAS 1177351-79-9) is a functionalized 1,2,4-triazole derivative with molecular formula C₄H₈N₄O and molecular weight 128.13 g/mol . The compound features a primary amino group at the 3-position of the triazole ring and a hydroxyethyl substituent at the N1 position, yielding a bifunctional building block with both nucleophilic amine and hydroxyl handles for downstream derivatization . This substitution pattern distinguishes it from simpler 1,2,4-triazole derivatives such as unsubstituted 1,2,4-triazole, 3-amino-1,2,4-triazole (ATA), and 1,2,4-triazole-1-ethanol, each of which lacks the combined amino and hydroxyethyl functionality present in this compound. The compound is commercially available from multiple vendors with purity specifications typically at 95% .

2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol Structural Differentiation


Substitution with generic 1,2,4-triazole derivatives is not equivalent because the amino group at the 3-position fundamentally alters surface adsorption kinetics and bonding orientation on metal substrates [1]. In copper corrosion inhibition, 3-amino-1,2,4-triazole (ATA) demonstrates superior inhibition effectiveness compared to unsubstituted 1,2,4-triazole (TRZ), with EQCM and XPS analyses confirming that the amino functional group modifies both the surface layer growth rate and the molecular orientation on the Cu surface [1]. Furthermore, the hydroxyethyl substituent at N1 provides an additional reactive handle absent in simpler triazole cores, enabling orthogonal derivatization pathways that are inaccessible with compounds such as 3-amino-1,2,4-triazole or 1,2,4-triazole-1-ethanol alone. This dual functionality means that procurement of the specific substitution pattern cannot be approximated by blending or sequential use of simpler triazole analogs.

2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol Comparative Evidence


Corrosion Inhibition: ATA Core vs. Unsubstituted Triazole

The 3-amino-1,2,4-triazole (ATA) core—the structural foundation of the target compound—demonstrates substantially greater corrosion inhibition effectiveness on copper than unsubstituted 1,2,4-triazole (TRZ) in chloride media [1]. EQCM measurements reveal that TRZ surface layer growth is faster and produces a thicker layer compared to ATA, yet ATA nevertheless exhibits superior inhibition performance, indicating that the amino group at C3 confers a more protective bonding orientation rather than simply greater mass deposition [1].

Corrosion inhibition Copper protection Triazole adsorption

DFT Adsorption Energy: ATA Core vs. Benzotriazole

Density functional theory (DFT) calculations comparing the adsorption of 3-amino-1,2,4-triazole (ATA) and benzotriazole (BTAH) on Cu(111) surfaces reveal that ATA in its neutral form exhibits the strongest chemisorption energy among the three inhibitors studied [1]. The calculated adsorption energies for neutral chemisorption were -0.60 eV for ATA, -0.53 eV for 1-hydroxybenzotriazole (BTAOH), and -0.40 eV for BTAH, establishing a clear thermodynamic advantage for the ATA core [1].

DFT modeling Adsorption energy Copper surface chemistry

Experimental Inhibition Efficacy: ATA vs. BTAH and BTAOH

Combined experimental corrosion tests and atomistic simulations established the empirical inhibition effectiveness trend for three triazole-based inhibitors on copper in near-neutral chloride solution as BTAH ≳ ATA ≫ BTAOH [1]. This ranking positions the ATA core as essentially equivalent to benzotriazole (BTAH) in practical inhibition performance while substantially outperforming 1-hydroxybenzotriazole [1]. The study attributes the strong performance of both ATA and BTAH to their ability to form robust N-Cu chemical bonds in the deprotonated form [1].

Corrosion inhibition Copper Experimental efficacy

ATA Core as Non-Replaceable Anticancer Scaffold

Structure-activity relationship studies on 3-amino-1,2,4-triazole derivatives for anticancer applications demonstrated that the 3-amino-1,2,4-triazole core 'could not be replaced'—attempted substitution of this core structure resulted in loss of biological activity [1]. The study further identified a clear beneficial effect of a 3-bromophenylamino moiety at position 3 of the triazole ring, with compounds bearing this substitution (2.6 and 4.6) showing enhanced activity across multiple cancer cell lines [1].

Anticancer Scaffold essentiality SAR

Vendor Purity Benchmarking Across Suppliers

Commercial availability of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol is documented with consistent minimum purity specifications across independent vendors . AK Scientific lists the compound at 95% minimum purity (Cat. 8427DC) . The hydrochloride salt form (CAS 1559062-04-2) is also available at 95.0% purity from Fluorochem , providing an alternative salt option with comparable purity metrics. This cross-vendor consistency in purity specification establishes a baseline quality expectation for procurement.

Purity specification Procurement Quality control

2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol Application Scenarios


Copper Corrosion Inhibitor Development

The 3-amino-1,2,4-triazole core of this compound has been experimentally validated to outperform unsubstituted 1,2,4-triazole as a copper corrosion inhibitor in chloride media, with EQCM and XPS analyses confirming that the amino group at C3 is essential for effective protection [1]. Experimental corrosion studies further establish that the ATA core provides inhibition effectiveness equivalent to benzotriazole (BTAH ≳ ATA) while substantially exceeding 1-hydroxybenzotriazole (ATA ≫ BTAOH) [2]. DFT calculations support these findings, showing ATA chemisorption energy (-0.60 eV) superior to both BTAH (-0.40 eV) and BTAOH (-0.53 eV) on Cu(111) surfaces [3]. The hydroxyethyl substituent of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol provides an additional functional handle for further molecular engineering of inhibitor properties, solubility, or surface affinity. This compound is suitable for research programs developing next-generation copper corrosion inhibitors where the established performance of the ATA core can be leveraged with additional N1-position tunability.

Synthetic Building Block for Functionalized Triazoles

2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol provides two orthogonal reactive handles—a primary aromatic amine at the triazole 3-position and a primary alcohol at the N1-hydroxyethyl chain—enabling sequential or selective derivatization strategies not possible with simpler triazole building blocks. The compound is commercially designated as a 'Building Block' for pharmaceutical and agrochemical synthesis [1], with the amine available for amide bond formation, reductive amination, or diazonium chemistry, and the alcohol available for esterification, etherification, or oxidation. This bifunctionality eliminates the need to introduce one of these functional groups de novo, streamlining synthetic routes. The compound is supplied at 95% minimum purity [2], suitable for use as a synthetic intermediate. Procurement consideration: Sigma-Aldrich's AldrichCPR offering carries the explicit disclaimer that 'no analytical data is collected' and 'buyer assumes responsibility to confirm product identity and/or purity' [3], whereas suppliers such as AK Scientific offer batch-specific Certificates of Analysis upon request [2].

Anticancer Medicinal Chemistry Scaffold Derivatization

Structure-activity relationship studies have established that the 3-amino-1,2,4-triazole core is 'non-replaceable' in certain anticancer compound series—attempted substitution of this core results in loss of biological activity [1]. The study further identified that a 3-bromophenylamino moiety at the triazole 3-position confers enhanced antiproliferative activity across multiple cancer cell lines [1]. 2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol provides this essential 3-amino-1,2,4-triazole scaffold with an N1-hydroxyethyl substituent that can serve as either a solubilizing group or a handle for additional functionalization. The compound enables medicinal chemists to build upon a validated anticancer pharmacophore while exploring SAR at the N1 position via the alcohol functionality. This application scenario is supported by class-level SAR evidence from peer-reviewed studies demonstrating the essential nature of this specific heterocyclic core.

Hydrochloride Salt for Aqueous Formulation Studies

The hydrochloride salt of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol (CAS 1559062-04-2) is commercially available with 95.0% purity and full SDS documentation including GHS hazard classification [1]. The salt form offers enhanced aqueous solubility and different handling characteristics compared to the free base, with molecular weight 164.59 g/mol [1]. This provides an alternative procurement option for applications requiring aqueous solubility without compromising the core 3-amino-1,2,4-triazole-1-ethanol scaffold. The salt form maintains the same functional groups (amino and hydroxyethyl) while offering potential advantages in crystallization, formulation development, or biological assay compatibility. Both free base and hydrochloride salt forms are available from commercial suppliers, enabling selection based on specific experimental solubility requirements.

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